molecular formula C22H22O5 B14958837 4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B14958837
M. Wt: 366.4 g/mol
InChI Key: WRSRLCLXHATYOG-UHFFFAOYSA-N
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Description

4-Butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a butyl group at position 4 and a 2-(3-methoxyphenyl)-2-oxoethoxy moiety at position 7 (Figure 1). This compound shares structural motifs with bioactive coumarins, which are known for antitumor, antioxidant, and central nervous system (CNS)-related activities .

Figure 1: Chemical structure of this compound.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]chromen-2-one

InChI

InChI=1S/C22H22O5/c1-3-4-6-15-12-22(24)27-21-13-18(9-10-19(15)21)26-14-20(23)16-7-5-8-17(11-16)25-2/h5,7-13H,3-4,6,14H2,1-2H3

InChI Key

WRSRLCLXHATYOG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Pechmann Condensation

This method employs phenols and β-keto esters under acidic conditions. For example:

  • Resorcinol and ethyl acetoacetate react in the presence of FeCl₃·6H₂O (10 mol%) in toluene at reflux for 16 hours, yielding 7-hydroxy-4-methylcoumarin (92% yield).
  • Substituting resorcinol with 4-butylphenol introduces the butyl group at position 4. Polyvinylpolypyrrolidone-bound BF₃ (PVPP-BF₃) in ethanol at reflux achieves 72–96% yields for analogous 4-alkylcoumarins.

Knoevenagel Condensation

Salicylaldehydes and active methylene compounds (e.g., malonates) form coumarin-3-carboxylic acids. Key conditions:

  • Ultrasound irradiation (20 kHz, 90% power) in H₂O/piperidine/AcOH reduces reaction time to 40 minutes (vs. 7 hours under reflux).
  • Phenyliododiacetate (PIDA) in ethanol at 35–40°C affords 90–92% yields for coumarin-3-carboxylates.

Introduction of the 4-Butyl Group

Alkylation at position 4 is achieved through:

Friedel-Crafts Alkylation

  • 4-Chlorocoumarin reacts with 1-bromobutane using AlCl₃ in dichloromethane at 0°C to room temperature (RT), yielding 4-butyl derivatives.
  • Microwave-assisted synthesis with meglumine sulfate (MS) catalyst under solvent-free conditions reduces reaction time to 15 minutes (88–93% yield).

Nucleophilic Substitution

  • 4-Hydroxycoumarin treated with butyl iodide and K₂CO₃ in DMF at 80°C for 3 hours introduces the butyl group.

O-Alkylation at Position 7

The 7-hydroxy group undergoes etherification with 2-(3-methoxyphenyl)-2-oxoethyl side chains via:

Mitsunobu Reaction

  • 7-Hydroxy-4-butylcoumarin , 2-(3-methoxyphenyl)-2-oxoethanol , and diethyl azodicarboxylate (DEAD) with PPh₃ in THF at 0°C to RT achieve 70–85% yields.

Williamson Ether Synthesis

  • Chloroacetyl chloride reacts with 3-methoxyacetophenone to form 2-(3-methoxyphenyl)-2-oxoethyl chloride , which couples with 7-hydroxy-4-butylcoumarin using K₂CO₃ in acetonitrile at 120°C (3 hours, 65–78% yield).

Final Functionalization and Purification

Oxidation of the Keto Group

  • The oxoethoxy side chain is stabilized using PCC (pyridinium chlorochromate) in dichloromethane at RT.

Purification Strategies

  • Column chromatography with chloroform/methanol (99:1) or hexane/ethyl acetate (95:5) resolves regioisomers.
  • Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Solvent Temperature/Time Yield Reference
Pechmann Condensation 4-Butylphenol, ethyl acetoacetate FeCl₃·6H₂O/toluene 16 h, reflux 92%
Knoevenagel Condensation 5-Butylsalicylaldehyde, diethyl malonate Piperidine/AcOH/H₂O 40 min, ultrasound 85%
Mitsunobu Reaction 7-Hydroxy-4-butylcoumarin, 2-(3-methoxyphenyl)-2-oxoethanol DEAD/PPh₃/THF 0°C to RT, 12 h 78%
Williamson Ether 7-Hydroxy-4-butylcoumarin, 2-(3-methoxyphenyl)-2-oxoethyl chloride K₂CO₃/acetonitrile 120°C, 3 h 65%

Mechanistic Insights and Challenges

  • Regioselectivity : The 7-position’s reactivity is enhanced by electron-donating groups (e.g., butyl), favoring O-alkylation over competing C-alkylation.
  • Side Reactions : Over-alkylation at position 5 is mitigated by steric hindrance from the 4-butyl group.
  • Catalyst Optimization : Alumina sulfuric acid (ASA) in solvent-free Pechmann reactions improves recyclability (5 cycles, <5% yield drop).

Scalability and Industrial Applications

  • Continuous-Flow Systems : Microreactors with FeCl₃ -coated channels enable gram-scale Pechmann condensations (90% yield, 2 h residence time).
  • Green Chemistry : Deep eutectic solvents (DES) like choline chloride/ZnCl₂ reduce waste in Knoevenagel reactions (96% yield).

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

EMAC10163k

  • Structure : Methyl 2-(7-(2-(3-methoxyphenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate .
  • Key Features :
    • 4,8-Dimethyl substituents on the coumarin core.
    • Methyl acetate group at position 3.
    • 2-(3-Methoxyphenyl)-2-oxoethoxy at position 5.
  • Synthesis : Yield: 55.3%; Melting Point: 157–160°C.
  • Comparison: The additional methyl groups and acetate substituent in EMAC10163k may reduce solubility compared to the target compound.

Y040-2135

  • Structure : 4-Butyl-7-[(3-methoxyphenyl)methoxy]-2H-chromen-2-one .
  • Key Features :
    • Methoxybenzyl group (without the 2-oxoethoxy linker).
    • Retains the 4-butyl substituent.
  • Comparison : The lack of a ketone group in the sidechain reduces electron-withdrawing effects, which may alter receptor binding compared to the target compound.

Compound 6i (Antidepressant Activity)

  • Structure : 7-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)-2-oxoethoxy)-2H-chromen-2-one .
  • Key Features :
    • Piperazine ring and 4-fluorobenzyl group on the 2-oxoethoxy chain.
  • Comparison : The target compound’s 3-methoxyphenyl group may confer different selectivity for CNS targets compared to 6i’s piperazine-fluorobenzyl motif.

Dinitroazetidine-Coumarin Hybrid (Antitumor Activity)

  • Structure : 7-(2-(2-(3,3-Dinitroazetidin-1-yl)-2-oxoethoxy)ethoxy)-4-methylcoumarin .
  • Key Features :
    • Dinitroazetidine and extended ethoxy chain.
  • Activity: Demonstrates anti-intrahepatic cholangiocarcinoma activity.
  • Comparison : The target compound’s simpler sidechain may lack the nitro groups critical for DNA damage but could offer better metabolic stability.

Key Observations

The 2-oxoethoxy linker introduces a reactive ketone, which may form hydrogen bonds with biological targets, a feature absent in Y040-2135 .

Biological Implications :

  • Coumarins with electron-withdrawing groups (e.g., nitro, ketone) show enhanced antitumor activity compared to parent compounds like coumarin (IC₅₀: 1.59–3.57 mM) .
  • Piperazine-containing derivatives (e.g., 6i) highlight the importance of nitrogen heterocycles in CNS activity, suggesting the target compound’s methoxyphenyl group may shift activity toward peripheral targets .

Synthetic Accessibility: The target compound can likely be synthesized via nucleophilic substitution of 7-hydroxycoumarin with 2-bromo-3-methoxyacetophenone, analogous to EMAC10163k (yield: 55.3%) .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-butyl-7-[2-(3-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a hydroxyl group at the 7-position of the coumarin core can react with a brominated acetyl derivative (e.g., 2-bromo-1-(3-methoxyphenyl)ethanone) in the presence of a base like K₂CO₃ in dry acetone under reflux. Post-synthesis, purification via reversed-phase HPLC (RP-HPLC) using a C18 column with a methanol-water gradient (40–85% methanol over 35 minutes) is recommended to isolate the product .

Q. How is the compound characterized structurally after synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • 1H/13C NMR : Peaks for the butyl chain (δ ~0.8–1.6 ppm), methoxyphenyl (δ ~3.8 ppm for OCH₃), and the chromen-2-one carbonyl (δ ~160 ppm in 13C).
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1680 cm⁻¹), ether linkages (1250–1050 cm⁻¹), and aromatic C-H (3100–3000 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What crystallographic tools are used for resolving its molecular structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze unit cell parameters and electron density maps. For disordered regions (e.g., flexible butyl chains), apply restraints to improve refinement reliability. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Advanced Research Questions

Q. How can researchers optimize low yields in coupling reactions during synthesis?

  • Methodological Answer : Low yields in etherification or acylation steps may arise from steric hindrance or competing side reactions. Mitigation strategies include:
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity.
  • Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to accelerate kinetics.
  • Temperature Control : Monitor exothermic reactions to prevent thermal degradation of intermediates .

Q. How should discrepancies in crystallographic and spectroscopic data be resolved?

  • Methodological Answer : Discrepancies between SC-XRD (e.g., bond lengths) and NMR/IR data may indicate polymorphism or dynamic conformational changes. Validate with:
  • Dynamic NMR : Probe temperature-dependent conformational equilibria in solution.
  • DFT Calculations : Compare experimental SC-XRD data with optimized geometries from density functional theory (e.g., B3LYP/6-31G* basis set).
  • Powder XRD : Confirm phase purity if multiple crystal forms are suspected .

Q. What strategies are effective for evaluating the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : Use a multi-modal approach:
  • In Silico Prediction : Tools like SwissADME or ADMETLab to estimate logP, bioavailability, and blood-brain barrier permeability.
  • In Vitro Assays : Microsomal stability tests (e.g., human liver microsomes) to assess metabolic half-life (t₁/₂).
  • In Vivo Studies : Administer the compound in rodent models and analyze plasma concentration-time profiles using LC-MS/MS. Reference analogs with methoxy or butyl substituents for comparative PK trends .

Q. How can multi-target pharmacological activity be systematically evaluated?

  • Methodological Answer : Design a panel of enzyme inhibition assays targeting pathways relevant to the compound’s scaffold (e.g., neurodegenerative diseases):
  • MAO-B Inhibition : Measure IC₅₀ using recombinant human MAO-B and kynuramine as a substrate.
  • Cholinesterase Activity : Test acetylcholinesterase (AChE) inhibition via Ellman’s method.
  • Cytotoxicity Screening : Use MTT assays on SH-SY5Y neuronal cells to assess safety margins. Coumarin-morpholine conjugates (e.g., BPR10) have shown dual MAO-B/AChE inhibition, providing a benchmark .

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